![molecular formula C9H10N2O4S B2987885 Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate CAS No. 24100-65-0](/img/structure/B2987885.png)
Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate
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Description
Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C9H10N2O4S. It is used in various pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate is represented by the InChI code: 1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Separation Techniques and Catalysis
Extractive Distillation for Separable Mixtures : A study explored the separation of isopropyl alcohol and ethyl acetate azeotropic mixtures using N, N-dimethylformamide and dimethyl sulfoxide as entrainers. This research provides insights into how similar compounds like Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate could be separated from complex mixtures, enhancing the efficiency of chemical processes (Zhang et al., 2020).
Green Catalysis in Esterification Processes : Another study reported on the use of a green catalyst for the esterification of acetic acid with ethanol to produce ethyl acetate, highlighting the environmental benefits and efficiency of using less hazardous catalysts. This could suggest the potential for Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in catalytic processes or as a product of green chemistry (He et al., 2018).
Chemical Synthesis and Reaction Studies
Biodiesel Production : Research on the use of ethyl acetate as an acyl acceptor for biodiesel production from vegetable oils indicates the versatility of ethyl acetate in biofuel synthesis. This suggests potential avenues for research into the use of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in bioenergy or related fields (Modi et al., 2007).
Nucleophilic Alkylations of Nitropyridines : A study on the nucleophilic alkylations of 3-nitropyridines with various reagents under vicarious nucleophilic substitution conditions highlights the chemical reactivity of nitropyridine compounds. This could imply research opportunities for Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in synthetic chemistry or material science (Andreassen et al., 2004).
Environmental and Analytical Applications
- Sulfonated Graphene as Catalyst : The preparation and use of sulfonated graphene as a solid acid catalyst for the hydrolysis of ethyl acetate demonstrate innovative applications of materials science in catalysis and environmental chemistry. This research could inspire the exploration of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in similar catalytic or environmental remediation contexts (Ji et al., 2011).
properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVEEBNSSEKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate |
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